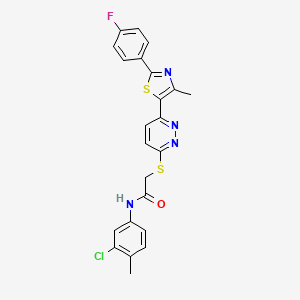

N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN4OS2/c1-13-3-8-17(11-18(13)24)27-20(30)12-31-21-10-9-19(28-29-21)22-14(2)26-23(32-22)15-4-6-16(25)7-5-15/h3-11H,12H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKVZDCOLCDSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound's structure is characterized by:

- Molecular Formula : C21H18ClFN2OS

- Molecular Weight : 438.9 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways, potentially affecting cell signaling and proliferation.

Biological Activity Overview

The compound has shown various biological activities, which can be summarized as follows:

Antitumor Activity

In a study evaluating the antiproliferative effects of the compound, it was found to significantly inhibit the growth of T-cell leukemia cells (CCRF-CEM) with an IC50 value in the low micromolar range. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Antimicrobial Efficacy

Research highlighted the compound's effectiveness against various strains of bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole ring enhanced antimicrobial potency.

Anti-inflammatory Properties

In vivo studies demonstrated that administration of the compound led to a significant reduction in pro-inflammatory cytokines in models of induced inflammation. This suggests a potential role in treating inflammatory diseases, although further studies are needed to elucidate the exact pathways involved.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of this compound is its antibacterial properties . Research has demonstrated that derivatives containing thiazole and pyridazine moieties exhibit notable antibacterial activity against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. These findings suggest that compounds similar to N-(3-chloro-4-methylphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide could be developed into effective antibacterial agents .

Inhibitors of Enzymatic Activity

The compound has also been investigated for its potential as an inhibitor of tyrosinase , an enzyme involved in melanin production. Inhibitors of this enzyme are valuable in treating conditions like hyperpigmentation and melanoma. Studies indicate that compounds featuring the 3-chloro-4-fluorophenyl motif can effectively inhibit tyrosinase activity, making them candidates for skin-whitening agents or treatments for skin disorders .

Synthetic Methodologies

The synthesis of this compound involves several steps, typically including the N-alkylation reaction , followed by condensation with carboxylic acids or acyl chlorides. The synthetic routes have been optimized to yield high purity and yield of the desired compounds, which is crucial for their application in further biological studies .

Antibacterial Screening

A recent study screened various thiazole derivatives for their antibacterial efficacy. The compound was tested against Staphylococcus aureus and showed promising results, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity. This positions it as a potential lead compound for further development into therapeutic agents targeting bacterial infections .

Tyrosinase Inhibition

In another study focused on skin treatments, this compound was evaluated for its ability to inhibit tyrosinase. The results showed a significant reduction in enzyme activity, suggesting its potential use in cosmetic formulations aimed at reducing pigmentation .

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several analogues documented in the evidence:

Key Observations :

- Substituent Effects: The 4-fluorophenyl group in the target compound increases electronegativity and resistance to oxidative metabolism relative to non-fluorinated analogues .

Comparison with Analogues :

- highlights acylation of pyrimidine-amine intermediates with p-fluorobenzoyl chloride, suggesting fluorinated aromatic groups are often introduced late-stage to preserve reactivity .

- emphasizes the role of IR and NMR spectroscopy for confirming acetamide connectivity and substituent positioning, with region-specific chemical shifts (e.g., 29–36 ppm in $^1$H NMR) critical for structural validation .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from analogues:

- Antibacterial Potential: The oxazolidinone derivative in showed efficacy against resistant bacterial strains, suggesting that the pyridazine-thiazole scaffold (with similar lipophilicity) may also target bacterial enzymes .

- Metabolic Stability: The 4-fluorophenyl group (logP ~2.8) and methylthiazole moiety likely improve metabolic stability compared to non-fluorinated or polar derivatives .

- Solubility: The thioether and acetamide groups may enhance aqueous solubility relative to purely aromatic analogues, as observed in (recrystallization in ethanol yielding >90% purity) .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce heterocyclic moieties (e.g., pyridazine-thiol coupling) .

- Thioether bond formation via nucleophilic displacement, where chloroacetamide intermediates react with mercapto-containing heterocycles (e.g., thiazole derivatives) .

- Condensation reactions using agents like triethylamine to couple aromatic amines with activated carbonyl groups . Example: Reacting 2-chloro-N-(thiazol-2-yl)acetamide with a pyridazine-thiol derivative under inert conditions yields the target compound .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- 1H/13C-NMR : Assigns proton environments (e.g., methyl groups on thiazole at δ 2.4–2.6 ppm) and carbon backbone .

- LC-MS/MS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation using programs like SHELXL for refinement (e.g., thiazole-pyridazine dihedral angles) .

Q. What in vitro models are appropriate for preliminary cytotoxicity screening?

Q. What safety protocols are recommended for laboratory handling?

Based on structural analogs:

- Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .

- Store in airtight containers at 2–8°C, away from oxidizing agents .

- Neutralize spills with activated charcoal and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for the thiourea coupling step?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .

- Temperature control : 20–25°C minimizes side reactions (e.g., oxidation of thiols) .

- Catalyst use : Triethylamine accelerates deprotonation of mercapto intermediates .

- Stoichiometry : A 1:1.2 molar ratio of chloroacetamide to thiol improves conversion rates .

Q. How are crystallographic ambiguities resolved in structural analysis?

- SHELX refinement : Iterative cycles (LS cycles) adjust positional/thermal parameters to minimize R-factors .

- Torsion angle constraints : Compare experimental data (e.g., thiazole-pyridazine angle) with DFT-optimized models .

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-Rmerge datasets .

Q. How should conflicting cytotoxicity data between experimental batches be addressed?

- Batch variability analysis : Control for cell passage number, serum lot, and incubation time .

- Dose-response validation : Repeat assays with 8–10 concentration points to confirm IC50 trends .

- Mechanistic studies : Compare apoptosis induction (via flow cytometry) to rule out assay-specific artifacts .

Q. What SAR insights emerge from thiazole ring substitutions?

- 4-Methylthiazole : Enhances metabolic stability (e.g., compound 4c in ).

- 4-Fluorophenyl : Increases lipophilicity, improving membrane permeability (logP ~3.2) .

- Pyridazine-thio linkage : Rigidifies the structure, optimizing target binding (e.g., kinase inhibition) .

Q. What methodological considerations apply to apoptosis induction studies?

Q. How can late-stage functionalization diversify the pyridazine core?

- Suzuki coupling : Introduce aryl/heteroaryl groups at pyridazine C-3 using Pd catalysts .

- Click chemistry : Add triazole moieties via azide-alkyne cycloaddition for solubility tuning .

- Electrophilic substitution : Install sulfone or phosphonate groups to modulate electronic properties .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.